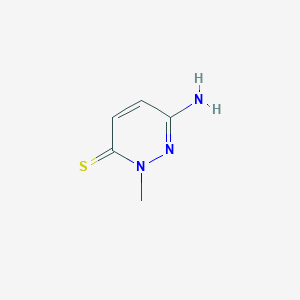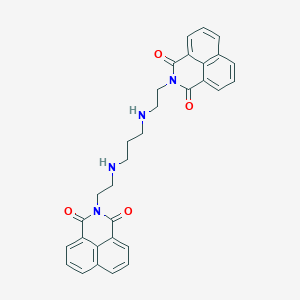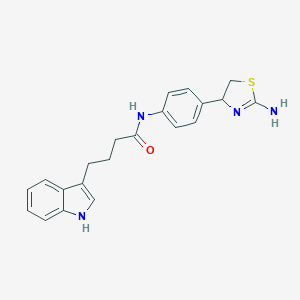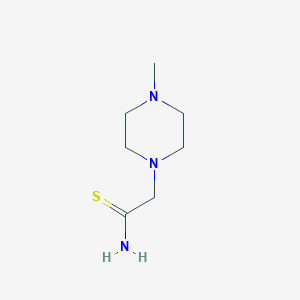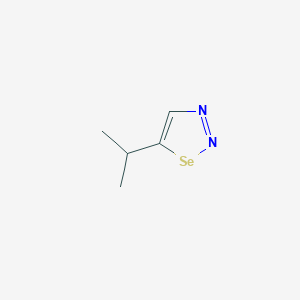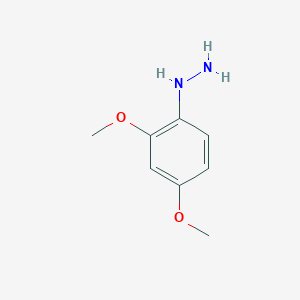
(2,4-Dimethoxyphenyl)hydrazine
Vue d'ensemble
Description
“(2,4-Dimethoxyphenyl)hydrazine” is a chemical compound with the molecular formula C8H12N2O2 . It is also known by other names such as “2,4-dimethoxyphenylhydrazine” and "1-(2,4-DIMETHOXYPHENYL)HYDRAZINE" .
Synthesis Analysis
The synthesis of “(2,4-Dimethoxyphenyl)hydrazine” and similar compounds has been reported in several studies . For instance, one study reported the synthesis of a series of 3 hydrazones based on the condensation of 2,4-dimethylphenyl hydrazine HCl with different aromatic carbonyl compounds .Molecular Structure Analysis
The molecular structure of “(2,4-Dimethoxyphenyl)hydrazine” consists of 8 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The InChI string representation of the molecule is “InChI=1S/C8H12N2O2/c1-11-6-3-4-7 (10-9)8 (5-6)12-2/h3-5,10H,9H2,1-2H3” and the canonical SMILES representation is "COC1=CC (=C (C=C1)NN)OC" .Physical And Chemical Properties Analysis
“(2,4-Dimethoxyphenyl)hydrazine” has a molecular weight of 168.19 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are both 168.089877630 g/mol .Applications De Recherche Scientifique
Organic Synthesis
“(2,4-Dimethoxyphenyl)hydrazine” is used in organic synthesis. For instance, it is used in the synthesis of 2-{[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl acetic acid . The precursor is synthesized by the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde and thiosemicarbazide in the presence of glacial acetic acid as the catalyst .
Antimicrobial Applications
The compound shows promising antimicrobial properties. The in vitro antibacterial and antifungal activity of the compound is carried out to appraise its antimicrobial efficacy by determination of zone of inhibition and minimal inhibitory concentration .
Antioxidant Properties
“(2,4-Dimethoxyphenyl)hydrazine” is evaluated for its antioxidant property by 2,2-diphenyl-1-picryl-hydrazyl (DPPH) radical scavenging assay . This makes it a potential candidate for use in health supplements and pharmaceuticals that aim to combat oxidative stress.
Molecular Docking
The compound is further docked into the active site of the MurB protein of Staphylococcus aureus (PDB ID: 1HSK) . This suggests its potential use in drug design and discovery.
Antiproliferative Activity
Hydrazide–hydrazones of 2,4-dihydroxybenzoic acid, which can be synthesized from “(2,4-Dimethoxyphenyl)hydrazine”, have shown promising antiproliferative activity . This suggests potential applications in cancer treatment.
Acute Toxicity Testing
The compound has been used in acute toxicity testing. For instance, the toxicity of hydrazide–hydrazones of 2,4-dihydroxybenzoic acid was tested in vivo on Danio rerio embryos using the Fish Embryo Acute Toxicity (FET) test procedure according to OECD No. 236 .
Orientations Futures
The future directions for the study of “(2,4-Dimethoxyphenyl)hydrazine” could include further exploration of its synthesis, chemical reactions, and mechanism of action. Additionally, more research could be conducted to determine its physical and chemical properties, as well as its safety and hazards. Finally, the compound could be studied for potential applications in various fields, such as medicine or chemistry .
Mécanisme D'action
Target of Action
(2,4-Dimethoxyphenyl)hydrazine is a type of hydrazone, a class of organic compounds that possess the general structure R1R2C=NNH2 . Hydrazones are aromatic in nature and show that one aromatic ring is linked with a hydrazine group .
Mode of Action
The mode of action of (2,4-Dimethoxyphenyl)hydrazine involves the interaction of the compound with its targets. The C-atom in hydrazone has both electrophilic and nucleophilic characters, and in both the N-atoms are nucleophilic, although the amino type nitrogen is more reactive . This allows hydrazones to be widely used in organic synthesis .
Biochemical Pathways
Hydrazones in general are known to show a wide range of pharmaceutical activities, such as antimalarial, antibacterial, antidepressant, analgesic agents, antifungal, antimicrobial, and anticonvulsant agents . Each of these activities likely involves different biochemical pathways.
Pharmacokinetics
The pharmacokinetics of similar compounds have been investigated . For example, AR-L 57 CL, an imidazole derivative, was studied in healthy volunteers. After a single intravenous dose of 200 mg, plasma concentrations were measured at intervals for up to one hour . The decrease in plasma concentration could be expressed in terms of an open two-compartment pharmacokinetic model. The shorter elimination phase had a t1/2 of 4 min and the longer a t1/2 of 30 min .
Result of Action
Hydrazones in general are known to show a wide range of pharmaceutical activities, such as antimalarial, antibacterial, antidepressant, analgesic agents, antifungal, antimicrobial, and anticonvulsant agents . Each of these activities likely involves different molecular and cellular effects.
Propriétés
IUPAC Name |
(2,4-dimethoxyphenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-11-6-3-4-7(10-9)8(5-6)12-2/h3-5,10H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRYAEGIUORORQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NN)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dimethoxyphenyl)hydrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





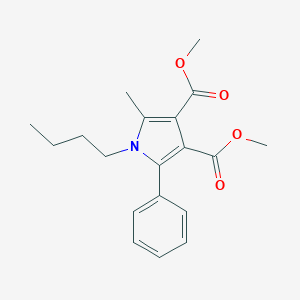

![2,6-Bis[(4S,5S)-4-methyl-5-phenyl-2-oxazolinyl]pyridine](/img/structure/B63920.png)
